molecular formula C10H9N3O B6259609 5-(3-aminophenyl)pyrimidin-4-ol CAS No. 1111117-19-1

5-(3-aminophenyl)pyrimidin-4-ol

Cat. No. B6259609
CAS RN: 1111117-19-1
M. Wt: 187.2
InChI Key:
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Description

5-(3-Aminophenyl)pyrimidin-4-ol, commonly referred to as 5-APO, is a heterocyclic compound that has numerous applications in the scientific research field. It is a versatile compound with a wide range of biochemical, physiological, and pharmacological activities. 5-APO is used in the synthesis of a variety of compounds and is also used as a starting material for the synthesis of drugs.

Scientific Research Applications

5-APO has numerous applications in the scientific research field. It has been used as a starting material for the synthesis of a variety of compounds, including drugs and other biologically active compounds. It is also used as a ligand in the synthesis of metal complexes. 5-APO is also used in the synthesis of peptides and peptidomimetics. Additionally, it has been used in the synthesis of nucleoside analogues and in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-APO is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, 5-APO is thought to reduce inflammation.
Biochemical and Physiological Effects
5-APO has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have a protective effect against oxidative stress and to have a neuroprotective effect. Additionally, it has been shown to have a protective effect against neuronal damage.

Advantages and Limitations for Lab Experiments

The use of 5-APO in laboratory experiments has several advantages. It is a cost-effective and easily accessible compound, and it is relatively stable. Additionally, it can be used in a variety of laboratory experiments, including synthesis, metal complex formation, and peptide synthesis. The main limitation of 5-APO is its low solubility in water.

Future Directions

There are a number of potential future directions for 5-APO. It has been shown to have a variety of biochemical and physiological effects, and further research is needed to better understand its mechanism of action. Additionally, further research is needed to determine its potential therapeutic applications. Additionally, research is needed to develop new methods for synthesizing 5-APO and to improve its solubility in water. Finally, research is needed to develop new compounds based on 5-APO and to explore its potential applications in the pharmaceutical and biotechnology industries.

Synthesis Methods

5-APO can be synthesized from 3-aminophenol, which is commercially available. The synthesis of 5-APO involves the condensation of 3-aminophenol with formaldehyde in the presence of sodium hydroxide. The reaction is then followed by the addition of hydrochloric acid to the reaction mixture. The resulting product is then purified by recrystallization. The synthesis of 5-APO is a straightforward and cost-effective process.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-aminophenyl)pyrimidin-4-ol involves the reaction of 3-aminobenzoic acid with ethyl acetoacetate to form ethyl 3-(3-aminophenyl)pyruvate. This intermediate is then reacted with urea to form 5-(3-aminophenyl)pyrimidin-4-ol.", "Starting Materials": [ "3-aminobenzoic acid", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: React 3-aminobenzoic acid with ethyl acetoacetate in the presence of a base catalyst to form ethyl 3-(3-aminophenyl)pyruvate.", "Step 2: Isolate and purify ethyl 3-(3-aminophenyl)pyruvate.", "Step 3: React ethyl 3-(3-aminophenyl)pyruvate with urea in the presence of a base catalyst to form 5-(3-aminophenyl)pyrimidin-4-ol.", "Step 4: Isolate and purify 5-(3-aminophenyl)pyrimidin-4-ol." ] }

CAS RN

1111117-19-1

Product Name

5-(3-aminophenyl)pyrimidin-4-ol

Molecular Formula

C10H9N3O

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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